

Spectral Analysis of 2,4-Difluorophenylacetyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Difluorophenylacetyl chloride

Cat. No.: B176339

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Introduction

2,4-Difluorophenylacetyl chloride (CAS No. 141060-00-6) is a valuable synthetic intermediate in the development of pharmaceuticals and other specialty chemicals.^{[1][2]} Its reactivity, largely dictated by the acyl chloride functional group, makes it a versatile building block. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not readily available in the public domain, this guide synthesizes data from structurally similar compounds and established spectroscopic principles to provide a reliable predictive analysis.

Molecular Structure and Key Features

The structure of **2,4-difluorophenylacetyl chloride** incorporates a phenyl ring substituted with two fluorine atoms at positions 2 and 4, and an acetyl chloride group. This substitution pattern significantly influences the electronic environment of the molecule and, consequently, its spectral properties.

Caption: Molecular structure of **2,4-Difluorophenylacetyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2,4-Difluorophenylacetyl chloride**, both ^1H and ^{13}C NMR will provide characteristic signals influenced by the fluorine substituents.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of this compound would involve:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2,4-Difluorophenylacetyl chloride** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3). The use of an inert solvent is crucial due to the reactivity of the acyl chloride.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show signals for the methylene protons and the three aromatic protons.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
-CH ₂ -	~4.1	Singlet	N/A
Ar-H	6.8 - 7.4	Multiplet	J(H,H) and J(H,F)

- **Methylene Protons (-CH₂-):** These protons are adjacent to the electron-withdrawing carbonyl group, which will deshield them, leading to a downfield chemical shift. Based on data for phenylacetyl chloride, a singlet is expected around 4.1 ppm.[3]

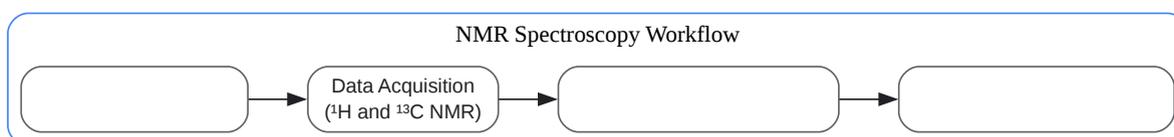
- Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet in the range of 6.8-7.4 ppm. The fluorine atoms will introduce both proton-proton and proton-fluorine couplings, complicating the splitting pattern.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will be characterized by signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons, with the latter showing splitting due to coupling with fluorine.

Carbon	Predicted Chemical Shift (ppm)	Multiplicity (due to C-F coupling)
C=O	~170	Singlet
-CH ₂ -	~50	Singlet
C-F	160-165	Doublet
C-Ar	110-135	Multiple signals, some as doublets

- Carbonyl Carbon (C=O): The carbonyl carbon of an acyl chloride is typically found in the range of 160-180 ppm.
- Methylene Carbon (-CH₂-): This carbon will be deshielded by the adjacent carbonyl group and is expected to appear around 50 ppm.
- Aromatic Carbons (C-Ar): The aromatic carbons will exhibit complex splitting patterns due to one-bond and multi-bond carbon-fluorine couplings. The carbons directly bonded to fluorine will show large coupling constants.



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Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. For **2,4-Difluorophenylacetyl chloride**, the most prominent feature will be the carbonyl stretch.

Experimental Protocol: IR Data Acquisition

- **Sample Preparation:** A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in an appropriate solvent (e.g., CCl₄) can be used.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- **Data Acquisition:** A background spectrum is first collected, followed by the spectrum of the sample.

Predicted IR Spectrum

The IR spectrum will be dominated by a strong absorption band for the carbonyl group.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O (Acyl Chloride)	~1800	Strong
C-F (Aromatic)	1200 - 1300	Strong
C-Cl	600 - 800	Medium to Strong
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 3000	Medium

- **Carbonyl Stretch (C=O):** Acyl chlorides exhibit a very characteristic and strong C=O stretching absorption at a high frequency, typically around 1800 cm⁻¹.^{[4][5][6]} This is due to the electron-withdrawing effect of the chlorine atom.

- Carbon-Fluorine Stretch (C-F): Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1200-1300 cm^{-1} region.
- Carbon-Chlorine Stretch (C-Cl): The C-Cl stretch will appear in the fingerprint region, generally between 600 and 800 cm^{-1} .^[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol: MS Data Acquisition

- Ionization Method: Electron Ionization (EI) is a common method for analyzing relatively small, volatile molecules like this one.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Data Acquisition: The instrument is scanned over a suitable mass-to-charge (m/z) range to detect the molecular ion and its fragments.

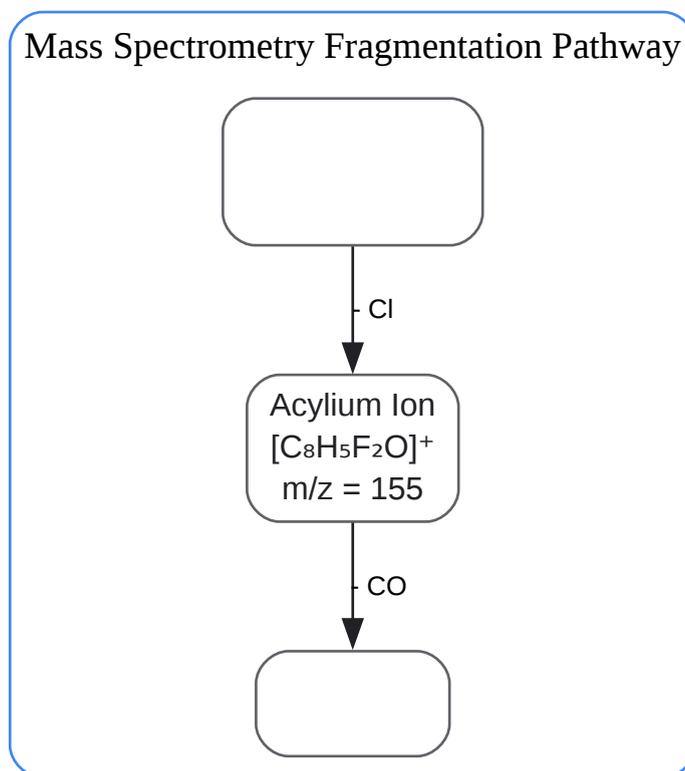
Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

m/z	Predicted Fragment	Comments
190/192	$[M]^+$	Molecular ion peak, with the M+2 peak due to the ^{37}Cl isotope.
155	$[M-\text{Cl}]^+$	Loss of a chlorine radical to form an acylium ion.
127	$[M-\text{Cl}-\text{CO}]^+$	Subsequent loss of carbon monoxide from the acylium ion.
91	$[\text{C}_7\text{H}_5\text{F}_2]^+$	Represents the 2,4-difluorobenzyl cation.

- Molecular Ion Peak ($[M]^+$): The molecular ion peak should be observed at m/z 190, with a smaller peak at m/z 192 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.[\[7\]](#)[\[8\]](#)
- Acylium Ion ($[M-\text{Cl}]^+$): A common and often base peak in the mass spectra of acyl chlorides is the formation of a stable acylium ion by the loss of the chlorine atom.[\[7\]](#)[\[9\]](#) For this molecule, this would correspond to a peak at m/z 155.
- Loss of CO: The acylium ion can further fragment by losing a molecule of carbon monoxide, resulting in a peak at m/z 127.[\[9\]](#)

Mass Spectrometry Fragmentation Pathway



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Caption: Predicted fragmentation pathway in mass spectrometry.

Conclusion

The spectral data of **2,4-difluorophenylacetyl chloride** can be reliably predicted based on established principles and comparison with analogous structures. The key identifying features include a singlet for the methylene protons in the ¹H NMR spectrum, a high-frequency carbonyl stretch in the IR spectrum, and a characteristic fragmentation pattern in the mass spectrum involving the loss of chlorine and carbon monoxide. This guide provides a foundational understanding for researchers working with this important chemical intermediate, enabling them to confidently characterize their materials and reaction products.

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